N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Beschreibung
This compound is a modified nucleoside derivative with a 2-oxopyrimidin-4-yl base linked to a substituted oxolane (tetrahydrofuran) ring. Key structural features include:
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) group: A bulky protecting group at the 5'-position of the oxolane ring, enhancing solubility and stability during oligonucleotide synthesis .
- 3',4'-Dihydroxy groups: Critical for phosphodiester bond formation in nucleic acid analogs.
This compound is designed for therapeutic oligonucleotide synthesis, where its hydroxyl groups and DMT-like protection enable controlled coupling and deprotection in solid-phase synthesis.
Eigenschaften
Molekularformel |
C37H35N3O8 |
|---|---|
Molekulargewicht |
649.7 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32+,33+,35-/m1/s1 |
InChI-Schlüssel |
KCLOEKUQZJAMFG-MDQANTRUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps, including the protection of functional groups, formation of the oxolan ring, and coupling reactions to attach the pyrimidine and benzamide groups. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride, coupling agents such as N,N’-dicyclohexylcarbodiimide, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The oxopyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the oxopyrimidine ring can produce dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Functional Groups
Table 1: Key Structural Features of Analogs
| Compound Name/ID (Source) | Oxolane Substituents | Base Modification | Protecting Groups | Molecular Weight (Da) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Target Compound | 5'-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl], 3',4'-dihydroxy | 2-Oxopyrimidin-4-yl with benzamide | Bis(4-methoxyphenyl)-phenylmethoxy | ~763.8 (calc) | N/A | N/A |
| Compound 17 () | 4-({bis(propan-2-yl)aminomethyl}sulfanyl) | 2-Oxopyrimidin-4-yl with benzamide | Bis(4-methoxyphenyl)-phenylmethoxy, 2-cyanoethyl phosphoramidite | 850.0 (calc) | 61 | 94 |
| Compound 38 () | 5-[Bis(4-methoxyphenyl)-phenylmethylsulfanylmethyl], 4'-hydroxy | 2-Oxopyrimidin-4-yl with benzamide | Bis(4-methoxyphenyl)-phenylmethylthio | 409.4 (calc) | 59 | N/A |
| GS-7682 Prodrug () | 3',4'-bis((tert-butyldimethylsilyl)oxy) | Pyrrolo[2,1-f][1,2,4]triazin-4-yl | tert-Butyldimethylsilyl (TBS), DMT | N/A | 92–98 | >98 |
| Compound B63634 () | 3-(2-methoxyethoxy), 4'-hydroxy | 2-Oxopyrimidin-4-yl with benzamide | Bis(4-methoxyphenyl)-phenylmethoxy, 2-methoxyethoxy | 683.78 (calc) | N/A | >98 |
Key Observations:
- Protecting Groups : The target compound uses a DMT-like group for 5'-protection, similar to Compounds 17 and B63634 . In contrast, Compound 38 employs a thioether-based protecting group, which may alter stability under reducing conditions .
- Phosphoramidite Modifications: Compound 17 includes a 2-cyanoethyl phosphoramidite group, enabling its use in automated oligonucleotide synthesis . The target compound lacks this feature but retains hydroxyl groups for downstream phosphorylation.
- Stereochemistry : All compounds share the (2R,3S,4R,5R) configuration, critical for maintaining the ribose-like conformation necessary for base pairing .
Physicochemical Properties
- Mass Spectrometry : The target compound’s theoretical molecular weight (~763.8 Da) is lower than Compound 17 (850.0 Da) due to the absence of a phosphoramidite group .
- NMR Data : Analogs like Compound 38 show characteristic pyrimidine proton signals (δ 11.27 ppm for NH) and oxolane ring protons (δ 4.20–4.50 ppm) , consistent with the target compound’s expected spectra.
Functional and Therapeutic Implications
- Oligonucleotide Synthesis : The DMT group in the target compound and Compound 17 facilitates reversible protection during solid-phase synthesis .
- Metabolic Stability : The benzamide moiety may reduce enzymatic degradation compared to unmodified pyrimidines .
- Prodrug Potential: GS-7682’s TBS groups enhance lipophilicity for intracellular delivery, a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
